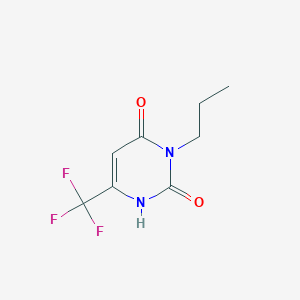

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethylated Analogues

Researchers have developed methods for synthesizing trifluoromethylated analogues of various compounds, utilizing "3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione" as a key intermediate or related structures. For example, Sukach et al. (2015) discussed the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlighting the potential for creating compounds with unique biological activities and properties due to the trifluoromethyl group and its orthogonal intramolecular interactions (Sukach et al., 2015).

One-Pot Pyrimidine Synthesis

T. Müller et al. (2000) reported a novel methodology for the synthesis of 2,4,6-tri(hetero)aryl-substituted pyrimidines through a one-pot process that involves a coupling-isomerization sequence. This method underscores the versatility of pyrimidine derivatives in chemical synthesis and their potential applicability in creating compounds for further research (Müller et al., 2000).

Synthesis of Trifluoromethylated Pyrido and Pyrazolo Derivatives

Masahiko Takahashi et al. (2004) explored the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones, demonstrating the utility of trifluoromethyl groups in modifying the properties of pyrimidine derivatives for potential applications in medicinal chemistry and beyond (Takahashi et al., 2004).

Green Synthesis and Biological Activities

A. S. Al-Bogami et al. (2018) discussed the green synthesis of novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, showcasing the environmental benefits of mechanochemical synthesis. These compounds were evaluated for their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of such derivatives (Al-Bogami et al., 2018).

Synthesis of Fluorinated Heterocycles

Joseph Sloop et al. (2002) synthesized various fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, by condensing 1,3-diketones with aromatic hydrazines and other reagents. These compounds, due to their fluorine content, may possess unique biological or physical properties worth exploring further (Sloop et al., 2002).

Propiedades

IUPAC Name |

3-propyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h4H,2-3H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXTFVDOWICIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(NC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)

![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)

![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)

![(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2943274.png)